3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Overview
Description
“3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a heterocyclic organic compound . It has a molecular weight of 207.66 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a related compound, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, was produced by Wang Y et al. as an insecticidal compound .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” can be represented by the InChI code1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” include a molecular weight of 207.66 .Scientific Research Applications
Pharmaceutical Research
Pyrazole derivatives, like “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, often exhibit significant biological activities. They can be used as antileishmanial and antimalarial agents due to their ability to inhibit certain biological pathways in parasites .
Antimicrobial Agents
These compounds have shown potential as antimicrobial agents . They can be synthesized into various derivatives to target different microbial strains effectively .
Antitumor Activity
Pyrazole derivatives are also researched for their antitumor properties . They can be evaluated against cancer cell lines, such as HeLa cells, to determine their efficacy in inhibiting cancer cell growth .
Catalysis in Chemical Reactions
The compound could be used to synthesize ligands for catalytic purposes. These ligands can facilitate oxidation reactions, which are crucial in various chemical processes .
Apoptosis Induction in Cancer Therapy
Some pyrazole derivatives have been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often targeted in cancer therapy .
Blocking Agents for Isocyanates
Pyrazoles can act as blocking agents for isocyanates, which are highly reactive chemicals used in the production of polyurethane foams, varnishes, and coatings .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in their activity, potentially influencing various biological processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
properties
IUPAC Name |
3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQNKQVWGUEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674998 | |
Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
CAS RN |
1150164-90-1 | |
Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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